![molecular formula C11H19NO B6303765 (1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95% CAS No. 87078-40-8](/img/structure/B6303765.png)
(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95% (hereafter referred to as 8-iso-8-aza-bicyclo[3.2.1]octan-3-one) is an organic compound with a wide range of applications in the field of scientific research. It is a derivative of the bicyclic heterocyclic compound bicyclo[3.2.1]octan-3-one and is widely used as a synthetic intermediate for the preparation of diverse compounds. 8-iso-8-aza-bicyclo[3.2.1]octan-3-one is an important building block for the synthesis of various biologically active compounds, such as drugs, pesticides, and agrochemicals. It has also been used in the synthesis of various heterocyclic compounds and as a starting material for the synthesis of other heterocyclic compounds.
Aplicaciones Científicas De Investigación
8-iso-8-aza-bicyclo[3.2.1]octan-3-one has been widely used in scientific research as a synthetic intermediate for the preparation of diverse compounds. It has been used in the synthesis of various heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles. It has also been used in the synthesis of various biologically active compounds, such as drugs, pesticides, and agrochemicals. In addition, 8-iso-8-aza-bicyclo[3.2.1]octan-3-one has been used as a starting material for the synthesis of other heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 8-iso-8-aza-bicyclo[3.2.1]octan-3-one is not well understood. However, it is believed that the compound acts as a catalyst in the reaction of 2-chlorobenzaldehyde and 1-butylamine in the presence of pyridine or triethylamine. The reaction is believed to involve the formation of a cyclic intermediate, which is then converted to the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-iso-8-aza-bicyclo[3.2.1]octan-3-one are not well understood. However, it is believed that the compound may have some physiological effects due to its ability to act as a catalyst in the reaction of 2-chlorobenzaldehyde and 1-butylamine in the presence of pyridine or triethylamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-iso-8-aza-bicyclo[3.2.1]octan-3-one in laboratory experiments include its high yield, low cost, and ease of synthesis. It is also a relatively safe compound to work with, as it does not produce any toxic byproducts. However, there are some limitations to the use of 8-iso-8-aza-bicyclo[3.2.1]octan-3-one in laboratory experiments. The compound is not very stable and may degrade over time. In addition, the reaction of 2-chlorobenzaldehyde and 1-butylamine in the presence of pyridine or triethylamine may yield some byproducts that can interfere with the desired product.
Direcciones Futuras
There are numerous potential future directions for research involving 8-iso-8-aza-bicyclo[3.2.1]octan-3-one. One potential avenue of research is the development of new synthesis methods for the compound. Additionally, further research could focus on the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of various biologically active compounds. Finally, research could focus on the development of methods to enhance the stability of 8-iso-8-aza-bicyclo[3.2.1]octan-3-one and reduce the formation of byproducts in its synthesis.
Métodos De Síntesis
8-iso-8-aza-bicyclo[3.2.1]octan-3-one can be synthesized using various methods. The most commonly used method is the condensation of 2-chlorobenzaldehyde and 1-butylamine in the presence of pyridine, which yields the desired product in high yield. Another method involves the reaction of 2-chlorobenzaldehyde and 1-butylamine in the presence of a catalytic amount of pyridine and a base, such as sodium hydroxide or potassium carbonate. This method yields the desired product in high yield. Alternatively, 8-iso-8-aza-bicyclo[3.2.1]octan-3-one can also be synthesized by the reaction of 2-chlorobenzaldehyde and 1-butylamine in the presence of a catalytic amount of triethylamine.
Propiedades
IUPAC Name |
(1R,5S)-8-(2-methylpropyl)-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8(2)7-12-9-3-4-10(12)6-11(13)5-9/h8-10H,3-7H2,1-2H3/t9-,10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUZROGIGFNHHI-AOOOYVTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2CCC1CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1[C@@H]2CC[C@H]1CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-(2-methylpropyl)-8-azabicyclo[3.2.1]octan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

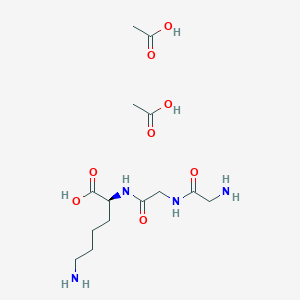


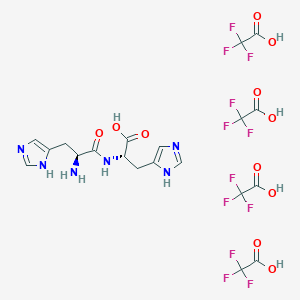
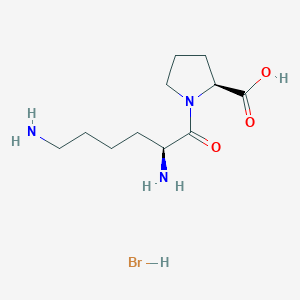


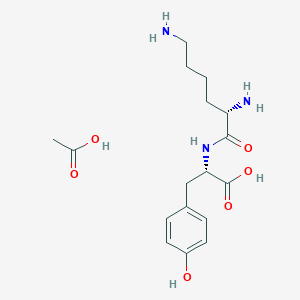


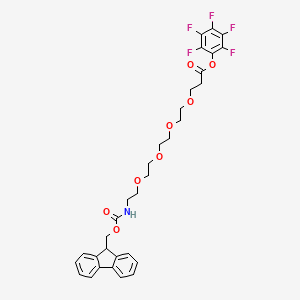

![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)
